Cyclohexyl vs. Pyridinylmethyl Urea: Computed Lipophilicity and TPSA Differentiation
The target compound incorporates a cyclohexyl urea substituent, yielding computed clogP of 1.66 and TPSA of 67.90 Ų (ZINC) . In comparison, the closely related analog 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea—for which a co-crystal structure with InhA is available—contains a pyridin-3-ylmethyl group that introduces an additional hydrogen bond acceptor and is expected to produce a lower clogP and higher TPSA . While no experimental LogP or solubility data exist for either compound in the public domain, the computed differences indicate that the cyclohexyl analog will exhibit higher lipophilicity and lower polar surface area, which may translate to altered membrane permeability, solubility, and protein binding profiles. These properties are relevant for applications where passive permeability or blood-brain barrier penetration is a consideration.
| Evidence Dimension | Computed lipophilicity (clogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP = 1.66; TPSA = 67.90 Ų |
| Comparator Or Baseline | 1-(Pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea: TPSA and clogP not explicitly published, but pyridine nitrogen is expected to increase TPSA and reduce clogP relative to cyclohexyl. Exact comparator values unavailable. |
| Quantified Difference | Computed clogP difference not quantifiable for comparator; directionality: target compound more lipophilic. |
| Conditions | Computed values from ZINC15 database using standard algorithm; comparator values not publicly reported. |
Why This Matters
Differences in lipophilicity and TPSA directly influence a compound's ADME profile, making the cyclohexyl variant potentially more suitable for CNS-targeted or high-permeability applications compared to more polar aryl analogs.
- [1] ZINC Database. ZINC37459797 – 1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea. Available at: https://zinc15.docking.org/substances/ZINC000037459797/ View Source
- [2] RCSB Protein Data Bank. 5OIP: InhA (T2A mutant) complexed with 1-(Pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea. Deposited 2017-07-19. Available at: https://www.rcsb.org/structure/5OIP View Source
